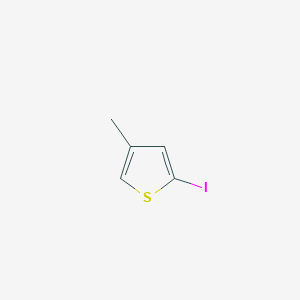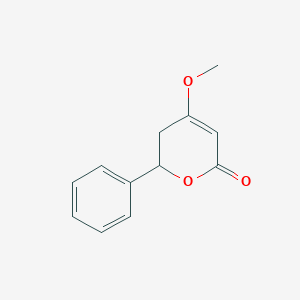
4-methoxy-6-phenyl-5,6-dihydro-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-6-phenyl-5,6-dihydro-2H-pyran-2-one, also known as MDPPO, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MDPPO is a pyranone derivative that is structurally similar to other compounds that have been shown to possess various biological activities.
Wirkmechanismus
4-methoxy-6-phenyl-5,6-dihydro-2H-pyran-2-one acts as a positive allosteric modulator of GABA-A receptors, which are ion channels that mediate the inhibitory effects of the neurotransmitter GABA in the brain. By binding to a specific site on the receptor, 4-methoxy-6-phenyl-5,6-dihydro-2H-pyran-2-one enhances the activity of the receptor, leading to an increase in GABA-mediated inhibition. This mechanism of action is similar to that of other compounds, such as benzodiazepines, that are used clinically as anxiolytics and hypnotics.
Biochemische Und Physiologische Effekte
4-methoxy-6-phenyl-5,6-dihydro-2H-pyran-2-one has been shown to have a range of biochemical and physiological effects, including anxiolytic, sedative, and anticonvulsant effects. It has also been shown to enhance the effects of other GABAergic compounds, such as alcohol and barbiturates. These effects are thought to be mediated by the modulation of GABA-A receptor activity in various brain regions.
Vorteile Und Einschränkungen Für Laborexperimente
4-methoxy-6-phenyl-5,6-dihydro-2H-pyran-2-one has several advantages for use in scientific research, including its high potency and selectivity for certain GABA-A receptor subtypes. It also has a relatively long duration of action, making it useful for studying the effects of GABAergic compounds over extended periods of time. However, there are also limitations to its use, including its potential for off-target effects and the need for specialized equipment and techniques to study its effects on GABA-A receptors.
Zukünftige Richtungen
There are several future directions for research on 4-methoxy-6-phenyl-5,6-dihydro-2H-pyran-2-one, including the development of more selective and potent compounds that can be used to study the role of specific GABA-A receptor subtypes in various physiological and pathological conditions. Other potential areas of research include the use of 4-methoxy-6-phenyl-5,6-dihydro-2H-pyran-2-one as a tool for studying the effects of chronic stress on GABAergic neurotransmission and the development of 4-methoxy-6-phenyl-5,6-dihydro-2H-pyran-2-one-based therapeutics for the treatment of anxiety, depression, and epilepsy.
In conclusion, 4-methoxy-6-phenyl-5,6-dihydro-2H-pyran-2-one is a promising compound with potential applications in various scientific research fields. Its mechanism of action as a positive allosteric modulator of GABA-A receptors makes it a valuable tool for investigating the role of these receptors in various physiological and pathological conditions. While there are limitations to its use, ongoing research on 4-methoxy-6-phenyl-5,6-dihydro-2H-pyran-2-one and other pyranone derivatives may lead to the development of novel therapeutics for the treatment of anxiety, depression, and epilepsy.
Synthesemethoden
4-methoxy-6-phenyl-5,6-dihydro-2H-pyran-2-one can be synthesized through a multi-step process that involves the reaction of 4-methoxyphenylacetic acid with phenylacetic acid in the presence of an acid catalyst. The resulting intermediate is then converted to 4-methoxy-6-phenyl-5,6-dihydro-2H-pyran-2-one through cyclization and subsequent reduction reactions. The synthesis method has been optimized to produce 4-methoxy-6-phenyl-5,6-dihydro-2H-pyran-2-one in high yields and purity, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
4-methoxy-6-phenyl-5,6-dihydro-2H-pyran-2-one has shown potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 4-methoxy-6-phenyl-5,6-dihydro-2H-pyran-2-one has been used as a tool to study the role of GABA-A receptors in the brain. It has been shown to selectively modulate the activity of certain GABA-A receptor subtypes, making it a valuable tool for investigating the role of these receptors in various physiological and pathological conditions.
In pharmacology, 4-methoxy-6-phenyl-5,6-dihydro-2H-pyran-2-one has been studied for its potential as a therapeutic agent for various diseases, including anxiety, depression, and epilepsy. It has been shown to possess anxiolytic and antidepressant-like effects in animal models, suggesting that it may have potential as a novel treatment for these conditions.
Eigenschaften
CAS-Nummer |
17298-18-9 |
|---|---|
Produktname |
4-methoxy-6-phenyl-5,6-dihydro-2H-pyran-2-one |
Molekularformel |
C12H12O3 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
4-methoxy-2-phenyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C12H12O3/c1-14-10-7-11(15-12(13)8-10)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3 |
InChI-Schlüssel |
QJWYZCXQARCGMV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=O)OC(C1)C2=CC=CC=C2 |
Kanonische SMILES |
COC1=CC(=O)OC(C1)C2=CC=CC=C2 |
Synonyme |
4-METHOXY-6-PHENYL-5,6-DIHYDRO-PYRAN-2-ONE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




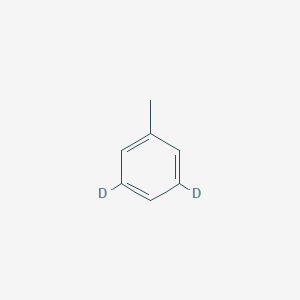
![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-methylethyl ester](/img/structure/B99908.png)
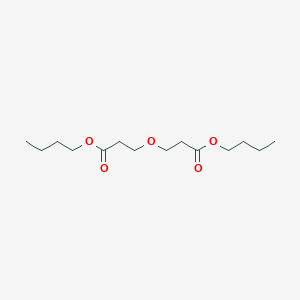
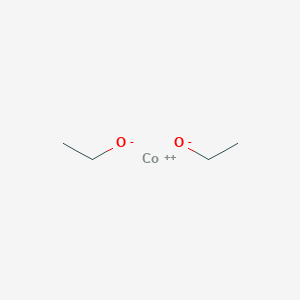
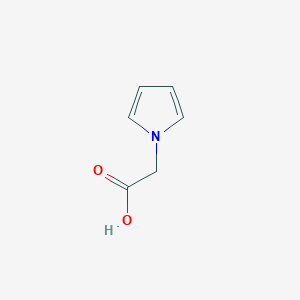
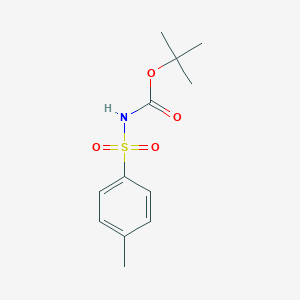

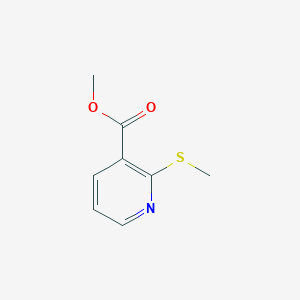
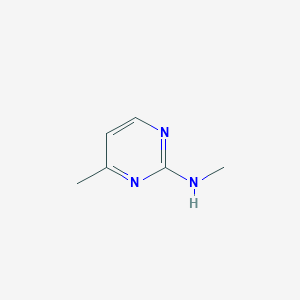
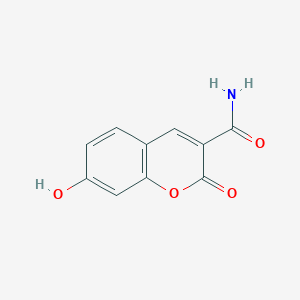
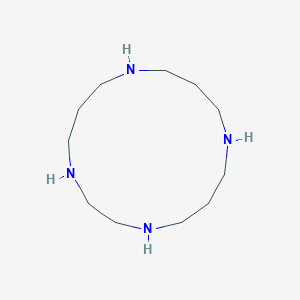
![[6-(4-Pyrimidin-2-onyl)thymine]](/img/structure/B99929.png)
